N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide (CAS 1235667-95-4) is a structurally novel 1,2,4-oxadiazole–diphenylacetamide hybrid with no prior SAR or bioactivity data in the public domain. This absence of pre-existing intellectual property makes it a high-value scaffold for de novo fragment-based drug discovery and scaffold-hopping campaigns. The 1,2,4-oxadiazole core is a validated pharmacophore; the diphenylacetamide tail provides additional hydrophobic contacts amenable to X-ray or SPR-based target engagement studies. Available commercially at ≥95% purity, it serves as a reliable analytical reference standard (HPLC, LC-MS, NMR) and a reproducible starting material for focused library synthesis. Researchers must perform full in-house characterization of potency, selectivity, and ADME properties before tool compound declaration.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 1235667-95-4
Cat. No. B2588637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide
CAS1235667-95-4
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O2/c1-13-20-16(23-21-13)12-19-18(22)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H,19,22)
InChIKeyLLGASGBHPWVPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide (CAS 1235667-95-4): Baseline Compound Class & Procurement Context


N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide (CAS 1235667-95-4) is a synthetic small molecule (C18H17N3O2, MW 307.35 g/mol) containing a 1,2,4-oxadiazole heterocycle linked via a methylene bridge to a 2,2-diphenylacetamide moiety. The 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry, associated with diverse bioactivities [1]. This compound is commercially available from multiple chemical suppliers (typical purity ≥95%) and is marketed primarily as a research chemical for exploratory studies. However, a systematic search of the public scientific and patent literature did not yield any primary research articles, patents, or authoritative database entries reporting quantitative biological or physicochemical data for this specific compound [2].

Why Generic Substitution Fails for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide: The Data Void


Generic substitution or interchange with closely related 1,2,4-oxadiazole analogs cannot be scientifically justified for this compound because there are no publicly available quantitative structure–activity relationship (QSAR) models, target engagement profiles, or comparative bioassay data that establish equivalence or interchangeability. Closest structural analogs—such as N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide (CAS 1234895-69-2), which carries an extended propanamide linker, and N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide, which substitutes the 3-methyl group with a 3-methylphenyl ring—differ in critical molecular features (linker length, steric bulk, and electronic distribution) that are known to dramatically alter target binding and pharmacokinetics in oxadiazole series [1]. In the absence of head‑to‑head or cross‑study comparative data, any assumption of functional equivalence is unfounded and poses significant risk in scientific or industrial applications.

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide: Quantitative Differentiation Evidence (Data Void Advisory)


No Quantitative Bioactivity Data Found for Target Compound or Direct Comparators

An exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and the patent databases of the USPTO, EPO, and WIPO (as of 29 April 2026) did not identify any primary research publication, patent, or authoritative database record containing quantitative biological activity data (IC50, Ki, EC50, etc.) for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide. Furthermore, no quantitative head‑to‑head comparison with the closest structural analogs (e.g., N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide, or N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-diphenylacetamide) was found. Therefore, no evidence can be admitted to establish a verifiable, quantitative differentiation for scientific selection or procurement decisions [1].

Medicinal Chemistry Chemical Biology Drug Discovery

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide: Prudent Application Scenarios in the Absence of Comparative Data


Exploratory Medicinal Chemistry and Fragment‑Based Screening

Given the 1,2,4-oxadiazole core is a validated pharmacophore, this compound may be employed as a fragment or scaffold‑hopping candidate in early‑stage medicinal chemistry programs where novel intellectual property is sought. Its diphenylacetamide tail provides additional hydrophobic contacts that can be probed by X‑ray crystallography or surface plasmon resonance (SPR) for target engagement, provided a suitable protein target is identified. However, selection must be accompanied by de‑novo primary screening data, as no pre‑existing activity profile exists to guide prioritization [1].

Chemical Biology Tool Compound Development

The compound's structural features (1,2,4-oxadiazole linker, diphenyl moiety) make it a candidate for developing chemical probes to interrogate protein–ligand interactions involving hydrophobic binding pockets. Researchers may synthesize a focused library of analogs—comparing linker length (e.g., acetamide vs. propanamide) and oxadiazole substituents (methyl vs. aryl)—to empirically establish SAR. The absence of prior data necessitates full in‑house characterization of potency, selectivity, and physicochemical properties before any tool compound declaration [1].

Synthetic Methodology and Reference Standard

Commercial availability of this compound (≥95% purity) enables its use as a reference standard in analytical chemistry (HPLC, LC‑MS, NMR) for method development or as a starting material in synthetic route optimization. Its well‑defined molecular formula (C18H17N3O2) and commercial accessibility support its role as a consistent building block for generating novel derivatives, with purity verification by standard analytical techniques .

Quote Request

Request a Quote for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.